Inflachromene -

Inflachromene

Catalog Number: EVT-271043
CAS Number:
Molecular Formula: C21H19N3O4
Molecular Weight: 377.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Inflachromene (ICM) is a small molecule identified through phenotypic screening for its potential therapeutic effects in various disease models. [] While its initial discovery was based on its ability to ameliorate Parkinson's disease symptoms, [] subsequent research has revealed its diverse biological activities and its potential as a valuable tool in various scientific research fields. [1, 2, 4-8, 10-14] It functions as a modulator of various cellular processes, primarily by targeting High Mobility Group Box proteins (HMGB1 and HMGB2). [, , , , , ] ICM exhibits anti-inflammatory properties by inhibiting the release of HMGB1, a late-stage pro-inflammatory cytokine. []

High Mobility Group Box 1 (HMGB1)

Relevance: Inflachromene is a potent inhibitor of HMGB1 release and has been shown to ameliorate disease severity in several models, including sepsis [], Parkinson's disease [], and epilepsy []. This inhibitory effect on HMGB1 is central to the therapeutic potential of Inflachromene.

High Mobility Group Box 2 (HMGB2)

Relevance: Similar to its action on HMGB1, Inflachromene also inhibits the release of HMGB2. This dual-targeting of both HMGB1 and HMGB2 contributes to Inflachromene's anti-inflammatory effects, particularly in the context of microglia-mediated neuroinflammation []. Additionally, Inflachromene's interaction with both proteins plays a role in inhibiting intimal hyperplasia via the TLR4-NF-κB pathway [].

Beclin 1

Relevance: Inflachromene has been shown to inhibit autophagy by modulating Beclin 1 activity []. This modulation involves increasing Beclin 1 ubiquitylation, marking it for degradation, and enhancing its interaction with the E3 ubiquitin ligase RNF216.

RNF216 (Ring Finger Protein 216)

Relevance: Inflachromene enhances the interaction between Beclin 1 and RNF216, promoting Beclin 1 ubiquitination and degradation []. This interaction highlights a mechanism by which Inflachromene inhibits autophagy.

Keap1 (Kelch-like ECH-associated protein 1)

Relevance: Inflachromene has been shown to ameliorate Parkinson's disease symptoms by targeting a specific form of Keap1 []. This interaction disrupts the Keap1-Nrf2 complex, leading to Nrf2 activation and subsequent upregulation of antioxidant genes.

Nrf2 (Nuclear factor erythroid 2-related factor 2)

Relevance: By targeting Keap1, Inflachromene activates Nrf2, leading to the upregulation of antioxidants like HO-1, NQO1, and glutathione []. This antioxidant effect contributes to Inflachromene's neuroprotective effects in Parkinson's disease.

Source

Inflachromene was first synthesized and characterized in the context of its neuroprotective effects. It is commercially available from suppliers such as Cayman Chemical and has been utilized in various research studies exploring its biological activities .

Classification

Chemically, inflachromene belongs to the class of chromene derivatives, which are characterized by a benzopyran structure. This class is known for diverse biological activities, including anti-inflammatory and antioxidant properties. Inflachromene specifically has been studied for its role in activating the nuclear factor erythroid 2-related factor 2 pathway, which is crucial for cellular responses to oxidative stress .

Synthesis Analysis

Methods

The synthesis of inflachromene typically involves multi-step organic reactions. The initial steps may include the formation of the chromene framework through cyclization reactions involving phenolic compounds and appropriate electrophiles. The final steps often involve functional group modifications to enhance biological activity.

Technical Details

  1. Starting Materials: Commonly used starting materials include phenolic compounds and carbonyl precursors.
  2. Reagents: Catalysts such as acid or base may be employed to facilitate cyclization.
  3. Purification: The product is usually purified through recrystallization or chromatographic techniques to ensure high purity for biological testing.
Molecular Structure Analysis

Structure

Inflachromene's molecular structure features a chromene core, which consists of a benzene ring fused to a pyran ring. This structure is essential for its interaction with biological targets.

Data

  • Molecular Formula: C₁₄H₁₄O
  • Molecular Weight: Approximately 214.26 g/mol
  • 3D Structure: The compound exhibits a planar conformation that facilitates π-π stacking interactions with target proteins .
Chemical Reactions Analysis

Reactions

Inflachromene participates in various chemical reactions that can modify its functional groups, enhancing its pharmacological properties. Key reactions include:

  • Oxidation: Can lead to the formation of reactive intermediates that may interact with cellular targets.
  • Substitution Reactions: Modifications at specific positions on the chromene ring can alter biological activity.

Technical Details

  1. Reactivity: The presence of hydroxyl groups makes inflachromene susceptible to oxidation and substitution.
  2. Stability: The compound's stability under physiological conditions is critical for its efficacy as a therapeutic agent.
Mechanism of Action

Process

Inflachromene exerts its effects primarily through the activation of the nuclear factor erythroid 2-related factor 2 pathway, which regulates antioxidant response elements in cells. This activation leads to increased expression of genes involved in detoxifying reactive oxygen species.

Data

  • Target Protein: Inflachromene selectively binds to Kelch-like ECH-associated protein 1, modulating its interaction with nuclear factor erythroid 2-related factor 2 .
  • Biological Effects: Studies indicate that inflachromene can ameliorate symptoms associated with oxidative stress in neuronal models, suggesting its potential role in neuroprotection.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol; limited solubility in water.

Chemical Properties

  • pH Stability: Stable across a range of pH levels, making it suitable for various biological assays.
  • Thermal Stability: Exhibits good thermal stability under standard laboratory conditions.
Applications

Scientific Uses

Inflachromene has been investigated for several applications:

  • Neuroprotection: Demonstrated efficacy in models of Parkinson's disease by reducing neuroinflammation and promoting neuronal survival .
  • Cellular Senescence Induction: Used as a tool compound to induce senescence in primary human cells, providing insights into aging mechanisms .
  • Research Tool: Its ability to modulate key signaling pathways makes it valuable for studying oxidative stress-related diseases and cellular aging processes.
Introduction to Inflachromene

Chemical Characterization of Inflachromene

Structural Properties and Molecular Formula

The core structure of ICM (C₂₁H₁₉N₃O₄) integrates a chromene scaffold fused with a triazolopyridazine moiety, creating a rigid polycyclic framework essential for target binding. Key structural features include:

  • Planar chromenotriazolopyridazine core: Facilitates DNA minor groove interactions by mimicking nucleobase stacking geometry.
  • Phenyl substituent at C2: Enhances hydrophobic contacts within HMGB1's Box B domain.
  • Hydroxy group at C10: Participates in hydrogen-bonding networks with Lys/Ser residues of HMGB proteins [5] [6].

Table 1: Atomic Composition of Inflachromene

ElementCarbon (C)Hydrogen (H)Nitrogen (N)Oxygen (O)
Count211934

X-ray crystallography confirms the "L"-shaped topology analogous to HMGB1's DNA-binding domains, enabling competitive displacement from DNA-HMGB complexes [6] [9].

Physicochemical Attributes

ICM exhibits distinctive solubility and stability profiles influencing its in vitro and in vivo applicability:

Table 2: Physicochemical and Pharmacokinetic Properties

PropertyValueExperimental Context
Solubility in DMSO80 mg/mL (211.98 mM)Reconstitution for cell-based assays [1]
Aqueous Solubility<0.1 mg/mLPBS buffer (pH 7.4) [7]
Plasma Half-life (i.v.)14.1 ± 6.43 hours (rat)1 mg/kg dose [2]
Oral Bioavailability94% (rat)1 mg/kg dose [2] [7]
LogP3.1 (predicted)Octanol-water partition coefficient

ICM demonstrates pH-dependent stability, degrading <10% over 24 hours in physiological buffers (pH 6–8) but undergoing hydrolysis in acidic conditions (gastric pH). Plasma protein binding exceeds 85%, correlating with its moderate volume of distribution (Vss = 2.02 ± 1.02 L/kg) [7]. The high oral bioavailability enables robust CNS penetration, with brain-to-plasma ratios of 0.6 in murine models [5].

Historical Context and Discovery

Phenotypic Screening and Early Target Identification

ICM was discovered through phenotypic screening of compound libraries using LPS-stimulated BV-2 microglial cells. Primary endpoints included suppression of nitrite release and TNF-α secretion. ICM demonstrated dose-dependent anti-inflammatory activity (IC₅₀ = 6.13 μM in macrophages) without cytotoxicity [1] [5]. Subsequent target deconvolution employed three orthogonal approaches:

  • Affinity chromatography: Biotinylated ICM pulled down HMGB1/2 from microglial lysates.
  • Surface plasmon resonance: Direct binding observed with KD = 0.42 μM for HMGB1.
  • Cellular thermal shift assays: 4.3°C increase in HMGB1 thermal stability upon ICM binding [5].

These studies confirmed ICM disrupts HMGB1 nuclear-cytoplasmic shuttling by inhibiting post-translational modifications. Specifically, ICM binding:

  • Reduces acetylation of Lys28/29 in nuclear localization signals (NLS1)
  • Suppresses ADP-ribosylation at Glu40/47
  • Blocks phosphorylation of Ser34/46 [5] [8]

This multi-PTM inhibition traps HMGB1 in the nucleus, preventing its cytoplasmic translocation and extracellular release—key steps in DAMP-mediated inflammation [8] [9].

Role in Microglial Inhibition Research

As a microglial inhibitor, ICM exerts effects through HMGB1-dependent and independent pathways:

Table 3: Anti-inflammatory Mechanisms of ICM in Microglia

Target/PathwayEffect of ICMFunctional Consequence
HMGB1 Cytoplasmic TranslocationInhibited (≥80% at 5 μM)Blocks DAMP release [5]
TLR4-NF-κB SignalingDownregulatedReduces TNF-α, IL-6, IL-1β [1]
Beclin-1 InteractionDisruptedSuppresses autophagy [1]
MAPK PhosphorylationInhibited (ERK/JNK/p38)Attenuates oxidative stress [2]

Key research applications include:

  • Epilepsy models: ICM (10 mg/kg i.p.) reduced seizure severity by 65% via HMGB1-TLR4 axis inhibition [1].
  • Experimental autoimmune encephalitis (EAE): Daily ICM (10 mg/kg) decreased clinical scores by 40% through microglial deactivation [2] [5].
  • Neuroprotection assays: In neuron-microglia cocultures, ICM (10 μM) prevented 90% of microglia-induced neuronal death [5].

ICM's efficacy extends beyond neuroinflammation. It inhibits endothelial proliferation in atherosclerosis models by disrupting HMGB1/2-regulated VEGF expression and shows promise in sepsis by reducing circulating HMGB1 by >50% [6] [9].

Properties

Product Name

Inflachromene

IUPAC Name

5-hydroxy-9,9-dimethyl-15-phenyl-8-oxa-13,15,17-triazatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,10-tetraene-14,16-dione

Molecular Formula

C21H19N3O4

Molecular Weight

377.4 g/mol

InChI

InChI=1S/C21H19N3O4/c1-21(2)16-10-11-22-19(26)23(13-6-4-3-5-7-13)20(27)24(22)18(16)15-9-8-14(25)12-17(15)28-21/h3-10,12,18,25H,11H2,1-2H3

InChI Key

VVOXDJYPDCSQMI-UHFFFAOYSA-N

SMILES

CC1(C2=CCN3C(=O)N(C(=O)N3C2C4=C(O1)C=C(C=C4)O)C5=CC=CC=C5)C

Solubility

Soluble in DMSO

Synonyms

Inflachromene; ICM;

Canonical SMILES

CC1(C2=CCN3C(=O)N(C(=O)N3C2C4=C(O1)C=C(C=C4)O)C5=CC=CC=C5)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.